Isopropyl Substitution Increases Lipophilicity by ~1.4 LogP Units Over the Unsubstituted Imidazole Analog
The 2-isopropyl substituent on the imidazole ring of the target compound raises its predicted LogP to 0.32, compared to −1.05 for the unsubstituted imidazole analog (CAS 1248745-95-0) . This difference of 1.37 LogP units shifts the molecule from a hydrophilic regime (LogP < 0) into a moderately lipophilic range more consistent with passive membrane penetration and oral bioavailability rules [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.32 |
| Comparator Or Baseline | 2-(Ethylamino)-3-(1H-imidazol-1-yl)propanamide: LogP = −1.05 |
| Quantified Difference | ΔLogP = +1.37 (target is more lipophilic) |
| Conditions | In silico prediction; values reported on Fluorochem technical datasheets (same calculation method) |
Why This Matters
A +1.37 LogP shift predicts substantially improved passive membrane permeability, making the target compound better suited for cell-based assays and lead-optimization campaigns where intracellular target access is required.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
